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Compound of Interest

Compound Name:
1-methyl-1H-pyrazole-3-

carboxamide

Cat. No.: B1282752 Get Quote

An In-depth Technical Guide to 1-methyl-1H-pyrazole-3-carboxamide

Introduction
1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound belonging to the

pyrazole class. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

This core structure is a significant scaffold in medicinal chemistry and drug discovery, with

derivatives exhibiting a wide range of biological activities, including anti-inflammatory,

analgesic, anticancer, and antimicrobial properties.[1][2] 1-methyl-1H-pyrazole-3-
carboxamide itself often serves as a crucial intermediate or building block in the synthesis of

more complex, biologically active molecules.[3] This document provides a comprehensive

overview of its structure, properties, synthesis, and known biological context.

Structure and Properties
Chemical Structure
The structure of 1-methyl-1H-pyrazole-3-carboxamide consists of a pyrazole ring methylated

at the N1 position and substituted with a carboxamide group at the C3 position.

IUPAC Name: 1-methyl-1H-pyrazole-3-carboxamide

Molecular Formula: C₅H₇N₃O[4]
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SMILES: Cn1ccc(C(=O)N)n1

InChI Key: BNYCHCAYYYRJSH-UHFFFAOYSA-N[5]

Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. Data for the

parent compound, 1H-pyrazole-3-carboxamide, and the precursor, 1-methyl-1H-pyrazole-3-

carboxylic acid, are included for comparison.

Property
1-methyl-1H-
pyrazole-3-
carboxamide

1H-pyrazole-3-
carboxamide

1-methyl-1H-
pyrazole-3-
carboxylic acid

CAS Number 89179-62-4[5] 33064-36-7[5] 25016-20-0[6][7]

Molecular Weight 125.13 g/mol [4] 111.10 g/mol [5] 126.11 g/mol [6][7]

Appearance - - White powder[7]

Boiling Point -
469.6 ± 18.0 °C at 760

mmHg[5]
-

Density - 1.4 ± 0.1 g/cm³[5] -

LogP - -0.81[5] -

PSA (Polar Surface

Area)
- 71.77 Å²[5] 55.1 Å²[6]

Synthesis and Experimental Protocols
1-methyl-1H-pyrazole-3-carboxamide is typically synthesized from its corresponding

carboxylic acid precursor, 1-methyl-1H-pyrazole-3-carboxylic acid. A common synthetic route

involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

General Synthesis Workflow
The following diagram illustrates a typical two-step synthesis process from the carboxylic acid

precursor.
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Synthesis Workflow for 1-methyl-1H-pyrazole-3-carboxamide

1-methyl-1H-pyrazole-3-carboxylic acid 1-methyl-1H-pyrazole-3-carbonyl chloride  SOCl₂ or (COCl)₂   1-methyl-1H-pyrazole-3-carboxamide  NH₃ (aq) or NH₄OH  

Click to download full resolution via product page

Caption: General synthesis route from carboxylic acid to carboxamide.

Experimental Protocol: Amidation of 1-methyl-1H-
pyrazole-3-carboxylic acid
While a specific protocol for 1-methyl-1H-pyrazole-3-carboxamide is not detailed in the

provided results, a general and analogous procedure can be derived from the synthesis of

similar pyrazole carboxamides. The synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide

provides a relevant model.[8]

Step 1: Formation of the Acyl Chloride

To a round-bottom flask, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).

Add thionyl chloride (SOCl₂) (3.0 eq) in excess to the flask.[8]

Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by TLC.

After the reaction is complete, remove the excess thionyl chloride under reduced pressure to

yield the crude 1-methyl-1H-pyrazole-3-carbonyl chloride.[8]

Step 2: Amidation

Cool the flask containing the crude acyl chloride in an ice-water bath (0 °C).

Slowly add aqueous ammonia (e.g., NH₄OH) dropwise to the residue with constant stirring.

[8] An exothermic reaction is expected.

Continue stirring the reaction mixture at 0 °C.

Upon completion, a solid product is expected to precipitate.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 1-
methyl-1H-pyrazole-3-carboxamide.[8]

Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and confirmation of synthesized

compounds. While specific spectra for 1-methyl-1H-pyrazole-3-carboxamide are not readily

available, data from closely related pyrazole carboxamide derivatives can provide expected

characteristics.[9][10]

¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons, distinct

signals for the pyrazole ring protons, and broad signals for the -NH₂ protons of the

carboxamide group.

¹³C NMR: The spectrum would display signals for the methyl carbon, the carbons of the

pyrazole ring, and a characteristic downfield signal for the carbonyl carbon of the

carboxamide group (typically in the range of δ = 160-165 ppm).[10]

IR Spectroscopy: Key vibrational bands would include N-H stretching for the amide group,

C=O stretching of the carbonyl group (around 1650 cm⁻¹), and C-N stretching vibrations.[10]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to

the compound's molecular weight (125.13 g/mol ).

Biological Activity and Applications
The pyrazole carboxamide scaffold is a cornerstone in the development of therapeutic agents.

Derivatives have shown significant potential in various disease areas.

Role as a Synthetic Intermediate
1-methyl-1H-pyrazole-3-carboxamide and its precursors are valuable building blocks. For

instance, the related compound 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is known as

an intermediate in the synthesis of sildenafil.[11]

Anticancer and Kinase Inhibition
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Numerous studies have focused on 1H-pyrazole-3-carboxamide derivatives as potential

anticancer agents.[12][13] Their mechanism of action can be multifaceted:

Kinase Inhibition: Many pyrazole derivatives are designed as small molecule inhibitors that

target specific kinases involved in cancer cell proliferation and signaling. For example,

derivatives have been developed as potent inhibitors of Fms-like receptor tyrosine kinase 3

(FLT3), a target in acute myeloid leukemia (AML).[14]

DNA Interaction: Some 1H-pyrazole-3-carboxamide derivatives have been shown to bind to

the minor groove of DNA, leading to conformational changes and cleavage of plasmid DNA,

which contributes to their antitumor activity.[12][13] One such derivative, pym-5,

demonstrated a high DNA-binding affinity (K = 1.06×10⁵ M⁻¹).[13]

The diagram below illustrates the general logic of developing pyrazole-based kinase inhibitors

through structural modification.
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Drug Development Logic for Pyrazole-Based Inhibitors

Lead Compound
(e.g., Pyrazole Carboxamide)

Structural Modification
(SAR Studies)

Synthesized Derivatives

Biological Evaluation

Kinase Inhibition Assay
(e.g., FLT3, CDK)
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(e.g., Cancer Cell Lines)
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Caption: Workflow for optimizing pyrazole carboxamide derivatives.

Anti-Prostate Cancer Activity
Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated as

potential agents against prostate cancer.[15] These compounds aim to inhibit the Androgen

Receptor (AR) signaling pathway, a critical driver of prostate cancer progression. One

derivative, compound H24, was found to block Prostate-Specific Antigen (PSA) expression and
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showed significant antiproliferative activity in prostate cancer cell lines (GI₅₀ = 7.07–7.73 μM).

[15]

Toxicity Studies
While many pyrazole derivatives show promise, toxicity is a critical consideration. A series of 1-

methyl-1H-pyrazole-5-carboxamides, developed as antiparasitic agents, demonstrated

unexpected acute toxicity in mice.[16] This toxicity was linked to the dose-dependent inhibition

of mitochondrial respiration, highlighting the importance of early-stage mitochondrial toxicity

screening in the drug discovery pipeline for this class of compounds.[16]

Conclusion
1-methyl-1H-pyrazole-3-carboxamide is a structurally simple yet important molecule within

the vast family of pyrazole-based heterocycles. While not extensively studied for its own

biological effects, its role as a synthetic precursor is well-established. The pyrazole

carboxamide scaffold it represents is a highly privileged structure in medicinal chemistry,

forming the basis for numerous potent kinase inhibitors and other therapeutic agents. Future

research may continue to leverage this and similar building blocks to develop novel drugs with

improved efficacy and safety profiles, particularly in the fields of oncology and infectious

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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